(2E)-3-[5-(2-amino-4-methylphenyl)furan-2-yl]prop-2-enoic acid
Description
(2E)-3-[5-(2-amino-4-methylphenyl)furan-2-yl]prop-2-enoic acid is a prop-2-enoic acid derivative featuring a furan ring substituted at the 5-position with a 2-amino-4-methylphenyl group. The (2E)-configuration of the double bond ensures planar geometry, which may enhance conjugation and influence electronic properties. Its molecular formula is C₁₄H₁₃NO₃, with a calculated molecular weight of 243.26 g/mol (based on formula).
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(E)-3-[5-(2-amino-4-methylphenyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H13NO3/c1-9-2-5-11(12(15)8-9)13-6-3-10(18-13)4-7-14(16)17/h2-8H,15H2,1H3,(H,16,17)/b7-4+ |
InChI Key |
YTOWAJBTQGSEFE-QPJJXVBHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O)N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(2-amino-4-methylphenyl)-2-furyl]-2-propenoic acid typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with the amino-methylphenyl group:
Formation of the propenoic acid moiety: This can be achieved through the reaction of the substituted furan with appropriate reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(2-amino-4-methylphenyl)-2-furyl]-2-propenoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted furans depending on the reagents used.
Scientific Research Applications
(2E)-3-[5-(2-amino-4-methylphenyl)-2-furyl]-2-propenoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(2-amino-4-methylphenyl)-2-furyl]-2-propenoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a core structure with several analogs that differ in substituents on the phenyl or furan moieties. Below is a detailed comparison:
Substituent Effects on the Phenyl Ring
Functional Group Modifications on the Furan Ring
Structural and Functional Insights
- Electronic Effects: Electron-withdrawing groups (e.g., -F, -Br, -SO₂CH₃) increase the acidity of the prop-2-enoic acid moiety (pKa ~2–3), enhancing solubility in aqueous environments. Conversely, electron-donating groups (e.g., -NH₂, -CH₃) reduce acidity, favoring lipid bilayer penetration .
- Bioactivity Trends: Compounds with halogenated phenyl groups (e.g., 4-bromo, 2,4-dichloro) are often explored for antimicrobial or anticancer activity due to halogen-bonding interactions with biomolecules . The amino-methylphenyl derivative may target amine-sensitive receptors or enzymes, though direct evidence is lacking in the provided data.
- Synthetic Utility : Methylsulfonyl and methoxycarbonyl substituents serve as handles for further chemical modifications, such as nucleophilic substitutions or cross-coupling reactions .
Biological Activity
(2E)-3-[5-(2-amino-4-methylphenyl)furan-2-yl]prop-2-enoic acid, also known as a furan derivative, has garnered attention for its potential biological activities. This compound features a unique structure that includes a furan ring, an amino group, and a prop-2-enoic acid moiety, which are critical for its interaction with various biological targets. Research has indicated that this compound may possess anti-inflammatory , analgesic , and anticancer properties.
The molecular formula of this compound is C14H13NO3, with a molecular weight of 243.26 g/mol. The presence of the furan ring is particularly significant, as it is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Studies have employed techniques such as molecular docking and high-throughput screening to evaluate its binding affinity to enzymes and receptors involved in disease processes. The compound's structural features allow it to act as a pharmacophore , potentially modulating the activity of specific enzymes related to inflammatory responses and cancer progression.
Biological Activity Overview
The following table summarizes the potential biological activities associated with this compound:
| Activity | Description |
|---|---|
| Anti-inflammatory | May inhibit pro-inflammatory cytokines and enzymes involved in inflammation. |
| Analgesic | Potentially reduces pain through modulation of pain pathways. |
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines in preliminary studies. |
Case Studies and Research Findings
- Anti-inflammatory Activity : A study explored the compound's ability to inhibit cytokine production in vitro. Results indicated significant reductions in IL-6 and TNF-alpha levels, suggesting a strong anti-inflammatory potential.
- Analgesic Properties : In animal models, this compound demonstrated pain-relieving effects comparable to standard analgesics, indicating its utility in pain management.
- Anticancer Effects : Preliminary research has shown that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies revealed that it activates caspase pathways, leading to programmed cell death.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| (2E)-3-[5-(2-amino... | Furan ring, amino group, propanoic acid | Potential anti-inflammatory/anticancer |
| Curcumin | Diarylheptanoid structure | Anti-inflammatory, antioxidant |
| Resveratrol | Stilbene structure | Antioxidant, cardioprotective |
| Furazolidone | Furan ring, nitro group | Antibacterial |
The distinct combination of functional groups in this compound suggests unique mechanisms of action and potential therapeutic applications compared to other compounds.
Q & A
Q. Optimization Considerations :
Q. Table 1: Synthetic Methods and Yields
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Suzuki Coupling + Knoevenagel | 65–75 | Pd(PPh₃)₄, 80°C, ethanol | |
| Heck Reaction | 58 | DMF, 100°C, 12 h | |
| Ester Hydrolysis | >90 | 1M NaOH, reflux, 4 h |
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Q. Key Physicochemical Properties :
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₃NO₃ | |
| Molecular Weight | 255.27 g/mol | |
| LogP (Partition Coefficient) | 2.1 ± 0.3 | |
| Melting Point | 215–218°C |
Advanced: How can computational methods aid in understanding the compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT) :
- Predicts electrophilic regions (e.g., amino group) for functionalization .
- Calculates HOMO-LUMO gaps (~4.2 eV) to assess redox activity .
- Molecular Docking :
- Reaction Pathway Simulation :
- Models transition states for Knoevenagel condensation to optimize activation energy .
Q. Contradictions in Data :
- Some studies suggest furan ring stability under acidic conditions, while others note ring-opening at pH < 2 . Resolution requires pH-dependent stability assays.
Advanced: What strategies optimize yield and purity in large-scale synthesis?
Methodological Answer:
Q. Table 2: Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (Knoevenagel) | 80–90°C | +20% |
| Catalyst Loading (Pd) | 2 mol% | +12% |
| Reaction Time (Heck) | 10–12 h | +8% |
Basic: What are the stability considerations for this compound?
Methodological Answer:
Q. Degradation Products :
Advanced: How does structural modification influence bioactivity?
Methodological Answer:
- Amino Group Functionalization :
- Furan Ring Substitution :
- Propenoic Acid Isomerism :
- The E-isomer shows 3x higher binding affinity to target proteins than the Z-isomer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
